Cas no 2549047-52-9 (N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide)

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide structure
2549047-52-9 structure
商品名:N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
CAS番号:2549047-52-9
MF:C12H16N4O2S
メガワット:280.346040725708
CID:5314330
PubChem ID:154882934

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-[1-(6-Cyano-2-pyridinyl)-3-pyrrolidinyl]-N-methylmethanesulfonamide
    • 2549047-52-9
    • F6788-9216
    • N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
    • AKOS040730043
    • インチ: 1S/C12H16N4O2S/c1-15(19(2,17)18)11-6-7-16(9-11)12-5-3-4-10(8-13)14-12/h3-5,11H,6-7,9H2,1-2H3
    • InChIKey: CCYZFLZLEIBMOD-UHFFFAOYSA-N
    • ほほえんだ: S(C)(N(C)C1CN(C2C=CC=C(C#N)N=2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 280.09939694g/mol
  • どういたいしつりょう: 280.09939694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 488.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 1.51±0.19(Predicted)

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6788-9216-10μmol
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
10μmol
$103.5 2023-09-07
Life Chemicals
F6788-9216-5μmol
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
5μmol
$94.5 2023-09-07
Life Chemicals
F6788-9216-5mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
5mg
$103.5 2023-09-07
Life Chemicals
F6788-9216-2mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
2mg
$88.5 2023-09-07
Life Chemicals
F6788-9216-3mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
3mg
$94.5 2023-09-07
Life Chemicals
F6788-9216-2μmol
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6788-9216-50mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
50mg
$240.0 2023-09-07
Life Chemicals
F6788-9216-1mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
1mg
$81.0 2023-09-07
Life Chemicals
F6788-9216-75mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
75mg
$312.0 2023-09-07
Life Chemicals
F6788-9216-15mg
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
2549047-52-9
15mg
$133.5 2023-09-07

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide 関連文献

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamideに関する追加情報

Professional Introduction to N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS No. 2549047-52-9)

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, with the CAS number 2549047-52-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The structure of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is characterized by its unique combination of a pyrrolidine core, a cyanopyridine substituent, and a methylsulfonamide functional group. This architectural design contributes to its diverse range of interactions with biological targets, which is a key factor in its exploration for medicinal chemistry applications.

In recent years, there has been a growing interest in the development of small molecule inhibitors that can modulate the activity of enzymes and receptors involved in various disease pathways. The compound N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has been identified as a potential candidate due to its ability to interact with specific biological targets in a manner that suggests therapeutic efficacy.

One of the most compelling aspects of this compound is its interaction with protein kinases, which are known to play a crucial role in numerous diseases, including cancer and inflammatory disorders. Studies have shown that N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting signaling pathways that are aberrantly activated in disease states.

The cyanopyridine moiety in the molecule is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity towards target proteins. This feature is critical for developing drugs that are both effective and have minimal side effects. The presence of the methylsulfonamide group further contributes to the compound's pharmacological properties by improving solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the binding mechanisms of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide with its target proteins. These studies have provided valuable information for optimizing the compound's structure to enhance its biological activity and pharmacokinetic profile.

In addition to its potential as an inhibitor of protein kinases, N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has also been explored for its anti-inflammatory properties. In preclinical studies, the compound has demonstrated the ability to reduce inflammation by modulating the activity of key inflammatory mediators. This suggests that it may be useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The development of new therapeutic agents often involves a multi-step synthesis process, and N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is no exception. The synthesis of this compound requires careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including multi-component reactions and catalytic methods, to streamline the production process.

The safety and efficacy of any potential drug candidate must be thoroughly evaluated before it can be considered for clinical use. N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has undergone rigorous testing in vitro and in vivo to assess its toxicity profile and pharmacological effects. These studies have provided valuable data on its safety margins and potential therapeutic benefits.

The field of medicinal chemistry is constantly evolving, with new discoveries and technologies shaping the way drugs are designed and developed. N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide represents one of the latest advancements in this field, showcasing the potential of innovative molecular design to address unmet medical needs.

As research continues, it is expected that additional applications for N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide will be uncovered. Its unique structural features and promising biological activities make it a valuable tool for further exploration in drug discovery. The continued study of this compound holds promise for contributing to the development of new treatments for various diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量